Cas no 851405-64-6 (2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide)

2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 化学的及び物理的性質
名前と識別子
-
- 2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide
- F0611-0576
- 2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- AKOS024587131
- AB00669519-01
- 851405-64-6
-
- インチ: 1S/C19H16ClFN2O3/c1-26-13-6-5-11-9-12(18(24)23-16(11)10-13)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24)
- InChIKey: JEZRRCHPYXGPKN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C(NCCC1C(NC2C=C(C=CC=2C=1)OC)=O)=O)F
計算された属性
- せいみつぶんしりょう: 374.0833482g/mol
- どういたいしつりょう: 374.0833482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 571
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 67.4Ų
2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0576-10μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-1mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-2μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-20mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-15mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-5μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-25mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-4mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-2mg |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0576-20μmol |
2-chloro-6-fluoro-N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide |
851405-64-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide 関連文献
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamideに関する追加情報
Research Brief on 2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-64-6)
The compound 2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide (CAS: 851405-64-6) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This quinoline derivative has attracted significant attention due to its potential therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its structural characteristics, synthesis pathways, and biological activities, positioning it as a valuable scaffold for drug development.
Recent research has elucidated the compound's mechanism of action, revealing its ability to selectively bind to specific protein targets involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this molecule exhibits potent inhibitory activity against key kinases, with IC50 values in the nanomolar range. The presence of both chloro and fluoro substituents on the benzamide moiety, combined with the methoxyquinolinone core, appears to be crucial for its biological activity and metabolic stability.
Synthetic approaches to 851405-64-6 have been optimized in recent years, with several research groups reporting improved yields and purity. A notable advancement comes from a 2022 Nature Protocols publication describing a novel multi-step synthesis route that achieves an overall yield of 42%, significantly higher than previous methods. The protocol emphasizes the importance of protecting group strategies during the formation of the amide bond and the final cyclization step to obtain the dihydroquinolinone ring system.
Pharmacokinetic studies conducted in preclinical models have shown favorable absorption and distribution profiles for this compound. Its logP value of 2.8 suggests good membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability. Recent ADME (Absorption, Distribution, Metabolism, and Excretion) investigations indicate that the compound demonstrates moderate plasma protein binding (approximately 85%) and a half-life of 6-8 hours in rodent models, making it suitable for further development as a potential therapeutic agent.
Structural-activity relationship (SAR) studies have identified key modifications that can enhance the compound's potency and selectivity. Research published in ACS Medicinal Chemistry Letters (2023) revealed that substitutions at the 4-position of the quinolinone ring can significantly influence target engagement while maintaining the compound's favorable physicochemical properties. These findings open new avenues for the development of derivative compounds with improved pharmacological profiles.
Current challenges in the development of 851405-64-6 include optimizing its metabolic stability and reducing potential off-target effects. Recent computational modeling studies have provided insights into the compound's binding modes, enabling rational design approaches to address these limitations. As research progresses, this molecule continues to show promise as a lead compound for various therapeutic applications, particularly in oncology and inflammatory diseases.
851405-64-6 (2-chloro-6-fluoro-N-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethylbenzamide) 関連製品
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